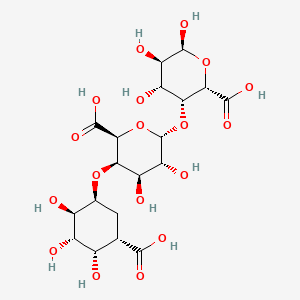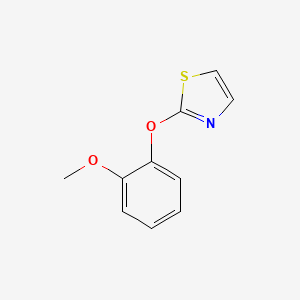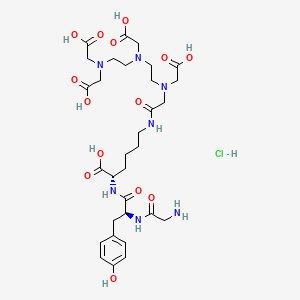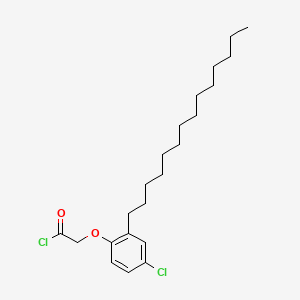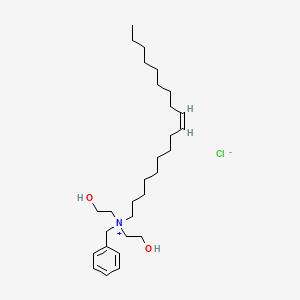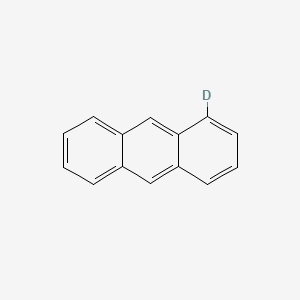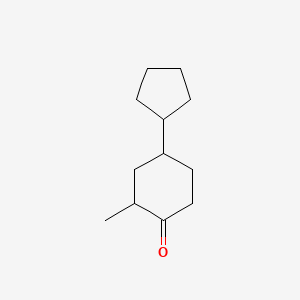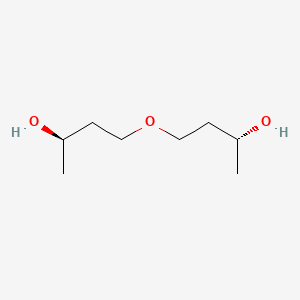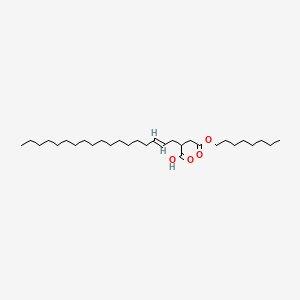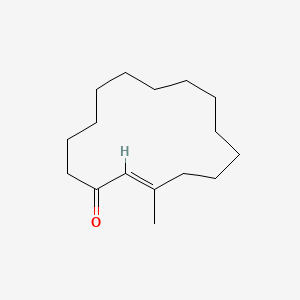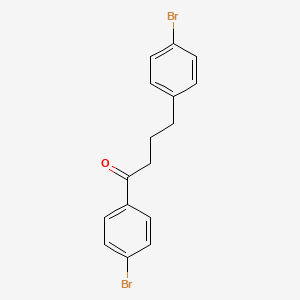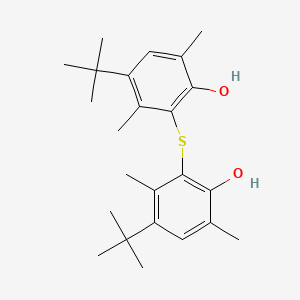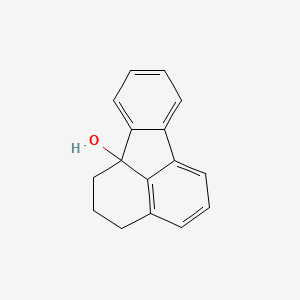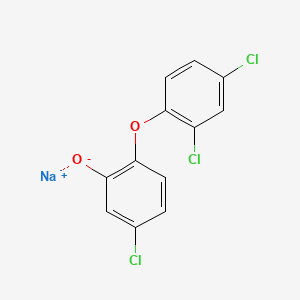
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound with the molecular formula C12H6Cl3NaO2. It is known for its antibacterial properties and is commonly used in various personal care products, including soaps, shampoos, and toothpaste. This compound is also utilized in industrial applications due to its effectiveness in controlling microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed under controlled conditions.
Major Products:
Oxidation: The major products of oxidation reactions include various chlorinated phenolic compounds.
Substitution: Substitution reactions can yield a range of derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s antibacterial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is incorporated into various medical products for its antimicrobial effects.
Industry: The compound is used in the formulation of disinfectants, antiseptics, and preservatives for personal care and household products
Mechanism of Action
The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .
Comparison with Similar Compounds
Triclosan: Another widely used antibacterial agent with a similar structure and mechanism of action.
Chloroxylenol: An antiseptic and disinfectant with comparable applications.
Uniqueness: Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique in its specific combination of chlorine substitutions on the phenol ring, which enhances its antibacterial efficacy and stability compared to other similar compounds .
Properties
CAS No. |
42409-10-9 |
|---|---|
Molecular Formula |
C12H6Cl3NaO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |
InChI Key |
XJYNZWIMJRIQSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


